Benzene, hexakis[(4-nonylphenyl)ethynyl]-
Overview
Description
Benzene, hexakis[(4-nonylphenyl)ethynyl]- is a complex organic compound characterized by a benzene core substituted with six ethynyl groups, each attached to a 4-nonylphenyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[(4-nonylphenyl)ethynyl]- typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve scaling up the Sonogashira coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Benzene, hexakis[(4-nonylphenyl)ethynyl]- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, maintaining the aromaticity of the ring.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile, often proceeding through a benzyne intermediate.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are used to generate the benzyne intermediate.
Major Products: The major products of these reactions depend on the specific electrophile or nucleophile used. For example, bromination would yield a brominated derivative of the compound, while nitration would yield a nitro derivative.
Scientific Research Applications
Benzene, hexakis[(4-nonylphenyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which Benzene, hexakis[(4-nonylphenyl)ethynyl]- exerts its effects depends on the specific application and context. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, as well as its stability and solubility in various solvents .
Comparison with Similar Compounds
Hexakis[(4-pentylphenyl)ethynyl]benzene: Similar in structure but with pentyl groups instead of nonyl groups.
Hexakis[(4-hydroxyphenyl)ethynyl]benzene: Contains hydroxy groups, which significantly alter its chemical properties and reactivity.
Uniqueness: Benzene, hexakis[(4-nonylphenyl)ethynyl]- is unique due to the presence of long nonyl chains, which can influence its solubility, melting point, and interactions with other molecules. These properties make it particularly useful in the development of specialized materials and in studies of molecular interactions.
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis[2-(4-nonylphenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C108H138/c1-7-13-19-25-31-37-43-49-91-55-67-97(68-56-91)79-85-103-104(86-80-98-69-57-92(58-70-98)50-44-38-32-26-20-14-8-2)106(88-82-100-73-61-94(62-74-100)52-46-40-34-28-22-16-10-4)108(90-84-102-77-65-96(66-78-102)54-48-42-36-30-24-18-12-6)107(89-83-101-75-63-95(64-76-101)53-47-41-35-29-23-17-11-5)105(103)87-81-99-71-59-93(60-72-99)51-45-39-33-27-21-15-9-3/h55-78H,7-54H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJLJGWDRPFTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H138 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608933 | |
Record name | 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1436.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143608-03-1 | |
Record name | 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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